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molecular formula C13H17NO3 B8273203 2-Nicotinoylisovaleric acid ethyl ester

2-Nicotinoylisovaleric acid ethyl ester

Cat. No. B8273203
M. Wt: 235.28 g/mol
InChI Key: AFPHYHSGIHWVQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06005116

Procedure details

Nicotinic chloride hydrochloride (0.9 g), isovaleric acid ethyl ester (2.3 ml), diisopropylamine (2.1 ml) and butyllithium (1.6M hexane solution, 9.4 ml) were subjected to reaction and post-treatment in a similar manner to that described in Reference example 8(a) to obtain the title compound (0.78 g, 44%) as a colorless liquid.
Name
Nicotinic chloride hydrochloride
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
9.4 mL
Type
reactant
Reaction Step One
Yield
44%

Identifiers

REACTION_CXSMILES
Cl.[C:2](Cl)(=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[N:5][CH:4]=1.[CH2:11]([O:13][C:14](=[O:19])[CH2:15][CH:16]([CH3:18])[CH3:17])[CH3:12].C(NC(C)C)(C)C.C([Li])CCC>>[CH2:11]([O:13][C:14](=[O:19])[CH:15]([C:2](=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[N:5][CH:4]=1)[CH:16]([CH3:18])[CH3:17])[CH3:12] |f:0.1|

Inputs

Step One
Name
Nicotinic chloride hydrochloride
Quantity
0.9 g
Type
reactant
Smiles
Cl.C(C1=CN=CC=C1)(=O)Cl
Name
Quantity
2.3 mL
Type
reactant
Smiles
C(C)OC(CC(C)C)=O
Name
Quantity
2.1 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
9.4 mL
Type
reactant
Smiles
C(CCC)[Li]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C(C)C)C(C1=CN=CC=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.78 g
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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